3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound “3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals . They are often used in medicinal or agricultural areas due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of substituted phenacyl bromides and bromoacetylpyridines with thiosemicarbazide . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzothiadiazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The compound also contains a bromobenzyl group, a butyl group, and a sulfur dioxide group .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the reaction conditions . For instance, the compound can participate in one-pot multi-component reactions (MCR) in water .Scientific Research Applications
Synthesis and Chemical Applications
Ring Contraction and Synthesis : Fülöpová et al. (2015) explored the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to synthesize 4H-benzo[b][1,4]thiazine 1,1-dioxides. This process involves the formation of carbon-sulfur bonds under mild conditions, highlighting a method for accessing pharmacologically relevant derivatives with potential industrial applications (Fülöpová et al., 2015).
Catalytic Applications for Synthesis : Khazaei et al. (2015) introduced N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as an efficient catalyst for synthesizing various organic compounds. This showcases the role of similar compounds in facilitating organic reactions, potentially leading to new materials and medicines (Khazaei et al., 2015).
Future Directions
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-2-3-12-21-16-6-4-5-7-17(16)25(22,23)20-18(21)24-13-14-8-10-15(19)11-9-14/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWMCRYZZKAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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